4-Bromo-2-tert-butylaniline

Alpha-1 Adrenergic Receptors Receptor Pharmacology Drug Discovery

Sourcing this compound ensures precise targeting in alpha-1 adrenergic studies (IC50=2.90nM) and fidelity in cross-coupling reactions. The para-bromo/ortho-tert-butyl pattern provides unique steric and electronic properties essential for patent-defined ROR ligand synthesis, unlike other isomers. Procure with confidence from authorized vendors.

Molecular Formula C10H14BrN
Molecular Weight 228.13g/mol
CAS No. 850012-44-1
Cat. No. B494279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-tert-butylaniline
CAS850012-44-1
Molecular FormulaC10H14BrN
Molecular Weight228.13g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)Br)N
InChIInChI=1S/C10H14BrN/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,12H2,1-3H3
InChIKeyMRHVSOBPZBXNEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-tert-butylaniline (CAS 850012-44-1): Strategic Intermediate with Defined Alpha-1 Adrenergic Receptor Antagonist Profile


4-Bromo-2-tert-butylaniline is a halogenated aromatic amine characterized by a bromine atom at the para position and a bulky tert-butyl group at the ortho position relative to the aniline nitrogen [1]. This substitution pattern confers distinct steric and electronic properties that influence its reactivity in cross-coupling reactions and its interaction with biological targets . The compound is commercially available with purity specifications typically ranging from 97% to 98% .

Why 4-Bromo-2-tert-butylaniline Cannot Be Replaced by a Generic Aniline Building Block


Generic substitution among bromo-tert-butylaniline isomers or halogenated anilines is scientifically untenable due to profound differences in regioselectivity, steric hindrance, and biological target engagement. The specific 4-bromo-2-tert-butyl substitution pattern dictates the compound's reactivity in palladium-catalyzed cross-couplings and its binding affinity to alpha-1 adrenergic receptor subtypes, as documented in the BindingDB [1]. Even a simple repositioning of the bromine atom (e.g., 2-bromo-4-tert-butylaniline) alters the electronic density on the aromatic ring and the steric environment around the reactive site, leading to divergent synthetic outcomes and pharmacological profiles [2]. The quantitative evidence below demonstrates that 4-Bromo-2-tert-butylaniline offers a unique and non-interchangeable profile of synthetic utility and receptor subtype selectivity.

Quantitative Differentiation of 4-Bromo-2-tert-butylaniline Against Key Comparators


Alpha-1 Adrenergic Receptor Subtype Selectivity Profile: A Key Differentiator for Pharmacological Tool Compounds

4-Bromo-2-tert-butylaniline exhibits a distinct antagonist activity profile across alpha-1 adrenergic receptor subtypes, as quantified by IC50 values in a standardized calcium mobilization assay using HEK293 cells expressing the respective human receptors [1]. It demonstrates a 94.5-fold selectivity for the alpha-1A subtype (IC50 = 2.90 nM) over the alpha-1D subtype (IC50 = 274 nM) and a 298.6-fold selectivity over the alpha-1B subtype (IC50 = 866 nM) [1]. This defined selectivity pattern is critical for experiments where off-target effects on other alpha-1 subtypes must be minimized.

Alpha-1 Adrenergic Receptors Receptor Pharmacology Drug Discovery

Synthetic Yield in Bromination: Quantifying the Advantage of the 2-tert-Butyl Directing Group

The synthesis of 4-Bromo-2-tert-butylaniline via electrophilic aromatic bromination of 2-tert-butylaniline benefits from the strong ortho/para-directing and sterically hindering effect of the tert-butyl group, which drives high regioselectivity for the para position . Documented synthetic procedures using N-bromosuccinimide (NBS) in DMF at room temperature achieve yields of 79% to 83% for the isolated product . In contrast, the analogous bromination of an unhindered aniline or an isomer with a different substitution pattern often results in lower yields and/or complex isomeric mixtures requiring more extensive purification [1].

Organic Synthesis Bromination Reaction Optimization

Lipophilicity and Predicted Solubility: Key Physicochemical Drivers for Membrane Permeability and Formulation

The calculated partition coefficient (LogP) and aqueous solubility for 4-Bromo-2-tert-butylaniline provide a quantitative basis for understanding its behavior in biological assays and synthetic media. The consensus LogP (average of five computational methods) is 3.16, indicating significant lipophilicity . Predicted aqueous solubility (LogS ESOL) is -3.83, corresponding to 0.034 mg/mL . These values place it in a distinct physicochemical space compared to other halogenated anilines. For example, the chloro analog (4-chloro-2-tert-butylaniline) has a lower molecular weight and is predicted to be less lipophilic (estimated LogP ~2.8), which would alter its membrane permeability and partition coefficient in liquid-liquid extractions .

Physicochemical Properties ADME Drug Formulation

Role as a Key Intermediate in the Synthesis of RORγ Modulators: A Patent-Validated Application

4-Bromo-2-tert-butylaniline is a crucial intermediate in the preparation of [1,1':3',1'']terphenyl-4-carboxylic acid and related esters, which are disclosed as ligands modulating retinoic acid receptors (RARs) and the orphan nuclear receptor RORγ [1]. This specific application is documented in patent literature (US20150344423A1), where the compound (designated P1a) is elaborated through diazotization and sulfonylation to yield key sulfonyl chloride intermediates [1]. While other bromo-tert-butylaniline isomers could theoretically be used to synthesize different terphenyl scaffolds, the specific substitution pattern of 4-Bromo-2-tert-butylaniline leads to the regioisomeric terphenyl framework claimed in the patent [1].

Medicinal Chemistry Nuclear Receptors Inflammation

Optimal Use Cases for 4-Bromo-2-tert-butylaniline Based on Quantitative Evidence


Pharmacological Studies Targeting Alpha-1A Adrenergic Receptors with Minimized Off-Target Activity

Researchers investigating the physiological role of the alpha-1A adrenergic receptor can use 4-Bromo-2-tert-butylaniline as a selective antagonist tool compound [1]. Its high potency for the alpha-1A subtype (IC50 = 2.90 nM) and significantly lower activity at alpha-1D (274 nM) and alpha-1B (866 nM) receptors enable experiments where subtype-specific effects can be dissected in vitro or ex vivo [1]. This application is directly supported by the quantitative selectivity profile established in HEK293 cell-based calcium mobilization assays [1].

Efficient Synthesis of Sterically Hindered Biaryl and Terphenyl Scaffolds via Cross-Coupling

The para-bromo substituent in 4-Bromo-2-tert-butylaniline serves as an excellent handle for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions [1]. The ortho-tert-butyl group provides sufficient steric bulk to potentially enhance regioselectivity in certain coupling events and to influence the conformational properties of the resulting biaryl products . Its demonstrated high-yield synthesis (79-83%) from readily available 2-tert-butylaniline ensures a cost-effective and scalable entry into this class of building blocks [1].

Replication of Patent-Disclosed Synthetic Routes for RORγ Nuclear Receptor Modulators

For medicinal chemistry groups developing ligands for retinoic acid-related orphan receptors (RORs), 4-Bromo-2-tert-butylaniline is a required starting material for the exact synthetic sequences outlined in patents such as US20150344423A1 [1]. Using an isomer would lead to a structurally different final compound, potentially altering biological activity and patent position [1]. The compound's defined role as intermediate P1a in these routes makes it an essential procurement item for anyone following this specific intellectual property landscape [1].

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